Product packaging for Igmesine(Cat. No.:CAS No. 140850-73-3)

Igmesine

Cat. No.: B115768
CAS No.: 140850-73-3
M. Wt: 319.5 g/mol
InChI Key: VCZSWYIFCKGTJI-JLHYYAGUSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Historical Context and Evolution of Research on Igmesine as a Sigma Receptor Ligand

The journey of sigma receptors in pharmacological understanding began with their initial characterization in the early 1980s. They were first proposed as a subtype of opioid receptors due to their binding to certain benzomorphan (B1203429) opioids, such as N-allylnormetazocine ((±)SKF-10,047), which also mediated psychotomimetic effects nih.govwikipedia.orgsemanticscholar.org. However, subsequent pharmacological studies revealed that these binding sites were insensitive to classical opioid antagonists like naloxone, leading to their reclassification as a distinct, non-opioid class of receptors nih.govwikipedia.org.

This compound (JO-1784) emerged as one of the first discovered and highly selective ligands for the sigma-1 receptor frontiersin.orgwikipedia.org. Early research in the 1990s characterized this compound's potent affinity for σ1 sites in rat and mouse brain, with an IC50 of 39 nM in rat brain, solidifying its status as a key tool for investigating this novel receptor system wikipedia.org. The cloning of the sigma-1 receptor in 1996 further revealed its unique structural identity, showing no homology with G-protein coupled receptors but rather a similarity to fungal proteins involved in sterol synthesis, ultimately identifying σ1R as an endoplasmic reticulum (ER) chaperone protein nih.govwikipedia.orgsemanticscholar.orgfrontiersin.org. This historical evolution underscored this compound's importance as a compound that helped delineate the distinct nature and widespread presence of sigma-1 receptors. Preclinical studies during this period highlighted its neuroprotective and antidepressant-like effects in animal models, paving the way for further investigation into its therapeutic potential wikipedia.orgalzdiscovery.org.

Academic Significance of this compound as a Chemical Probe in Neuropharmacological Studies

This compound's high affinity and selectivity for the sigma-1 receptor have established it as a crucial chemical probe in neuropharmacological research. Its application has been instrumental in dissecting the intricate roles of σ1 receptors in modulating various neuronal functions and signaling pathways.

Key areas where this compound has contributed significantly as a chemical probe include:

Modulation of Neurotransmitter Systems: this compound has been used to demonstrate the involvement of sigma-1 receptors in serotonergic neurotransmission. Studies have shown that σ1 receptor ligands, including this compound, can modulate the firing activity of 5-HT neurons in the dorsal raphe nucleus, providing direct evidence of their role in this critical system nih.govfrontiersin.org.

Interaction with NMDA Receptor Signaling: Research indicates that this compound can interfere with the N-methyl-D-aspartate (NMDA) receptor/nitric oxide synthase/cGMP pathway. It has been shown to block NMDA-induced increases in cGMP, suggesting a modulatory role in glutamatergic neurotransmission, which is vital for learning and memory alzdiscovery.orgnih.gov. This interaction highlights σ1 receptors as potential modulators or amplifiers of signal transduction related to NMDA receptor activity alzdiscovery.org.

Regulation of Intracellular Calcium Homeostasis and Ion Channels: this compound has been shown to influence intracellular calcium dynamics and cell volume regulation. It can induce cell swelling in vitro by inhibiting Kv and volume-regulated chloride channels (VRAC), which are crucial for cell volume recovery. Furthermore, this compound has been observed to decrease transient outward potassium currents (IA) in various cell types, indicating its role in modulating voltage-activated potassium channels nih.govfrontiersin.org. These findings underscore the σ1 receptor's involvement in maintaining cellular excitability and calcium signaling, fundamental processes for neuronal health and function frontiersin.orgalzdiscovery.orgnih.gov.

Elucidation of Neuroprotective Mechanisms: As a σ1 agonist, this compound has been utilized to explore mechanisms underlying neuroprotection. Studies have shown its ability to improve cognitive functions in models of amnesia and accelerated aging, suggesting its role in increasing acetylcholine (B1216132) release and modulating NMDA receptor-induced neuronal firing in the hippocampus alzdiscovery.orggoogle.com. It has also been investigated for its potential to protect against cell death in cerebral ischemia and inhibit cancer cell growth, providing insights into the broader cytoprotective actions of σ1 receptors frontiersin.orgalzdiscovery.orggoogle.com.

The detailed research findings on this compound's effects on various neurochemical measures are summarized in the table below:

Neurochemical Measure/EffectThis compound Treatment (21-day)Acute this compound TreatmentReference
Beta-adrenergic receptor densityDecreased (20%)Not reported nih.gov
5-HT1A, sigma1, GABA(B) receptor densitiesNo significant changeNot reported nih.gov
Tyrosine hydroxylase (TH) activityReduced (30-32%)Not reported nih.gov
Serotonin (B10506) (5-HT) neuronal uptakeNo significant reductionNo activity nih.gov
Noradrenaline (NE) neuronal uptakeWeak effectsNo activity nih.gov
Dopamine (B1211576) (DA) synthesisNo activityNo activity nih.gov
Monoamine oxidase (MAO) A or B activity (IC50)Not reported>10 µM (lacked activity) nih.gov
NMDA-induced increases in cGMPBlockedBlocked nih.gov
Acetylcholine releaseIncreasedNot reported alzdiscovery.org
NMDA receptor-induced neuronal firing (hippocampus)ModulatedNot reported alzdiscovery.org
Plasma membrane potentials & intracellular calcium signalingModulatedNot reported alzdiscovery.org

Scope and Objectives of Current Research Paradigms Involving this compound

Despite its clinical development for major depressive disorder being discontinued (B1498344) after a large Phase III trial failed to show significant effectiveness, this compound continues to be a subject of active academic research frontiersin.orgwikipedia.orgalzdiscovery.org. The current research paradigms involving this compound are primarily focused on leveraging its selective σ1 receptor agonism to further unravel the multifaceted roles of this receptor in health and disease.

The main objectives of ongoing research include:

Understanding Sigma-1 Receptor Pathophysiology: Researchers utilize this compound to investigate the precise mechanisms by which σ1 receptors contribute to the pathophysiology of various central nervous system disorders. This includes conditions such as Alzheimer's disease, depression, traumatic brain injury (TBI), and substance use disorders nih.govfrontiersin.orgalzdiscovery.orgnih.govgoogle.comnih.govtandfonline.comacadempharm.rumdpi.com. For instance, this compound is used to study how σ1R activation modulates neuroinflammation, neuronal cell apoptosis, and oxidative stress in models of neurodegenerative diseases google.com.

Exploring Neuroprotective and Cognitive Enhancing Effects: A significant objective is to further characterize this compound's neuroprotective and cognitive-enhancing properties, particularly under pathological conditions where σ1 receptors are believed to be activated alzdiscovery.orggoogle.com. Studies continue to explore its potential to alleviate cognitive deficits in models of age-related cognitive decline, amnesia, and neurotoxicity alzdiscovery.orggoogle.com.

Investigating Cellular and Molecular Interactions: Current research aims to delve deeper into the cellular and molecular interactions of this compound with other pathways and proteins. This includes examining its influence on brain-derived neurotrophic factor (BDNF) signaling and the unfolded protein response (UPR), which are crucial for neuronal survival and function academpharm.ru. The goal is to understand how σ1R activation, mediated by compounds like this compound, can regulate these critical cellular processes and maintain proteostasis academpharm.ru.

Identifying Novel Therapeutic Targets: By using this compound as a probe, researchers seek to identify new therapeutic targets and strategies for conditions where σ1 receptor modulation could offer benefits. This involves studying its effects on diverse cellular processes such as calcium homeostasis, excitotoxicity, and reactive oxygen species (ROS) clearance, which are implicated in various neurological disorders nih.gov. The insights gained from this compound's actions contribute to the broader understanding of the therapeutic potential of σ1 receptor ligands as a class nih.govtandfonline.commdpi.com.

The continued academic interest in this compound underscores its enduring value as a research tool, facilitating a deeper understanding of sigma-1 receptor biology and its implications for neuropharmacology.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C23H29N B115768 Igmesine CAS No. 140850-73-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(E)-N-(cyclopropylmethyl)-N-methyl-3,6-diphenylhex-5-en-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H29N/c1-3-23(22-14-8-5-9-15-22,24(2)19-21-16-17-21)18-10-13-20-11-6-4-7-12-20/h4-15,21H,3,16-19H2,1-2H3/b13-10+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCZSWYIFCKGTJI-JLHYYAGUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC=CC1=CC=CC=C1)(C2=CC=CC=C2)N(C)CC3CC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC(C/C=C/C1=CC=CC=C1)(C2=CC=CC=C2)N(C)CC3CC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H29N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801028764
Record name Igmesine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801028764
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

319.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

140850-73-3
Record name (+)-N-(Cyclopropylmethyl)-α-ethyl-N-methyl-α-[(2E)-3-phenyl-2-propen-1-yl]benzenemethanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=140850-73-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Igmesine [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0140850733
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Igmesine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801028764
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name IGMESINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XA3745J38K
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Molecular Pharmacology of Igmesine

Ligand Binding Profile and Receptor Affinity

Igmesine exhibits a distinct ligand binding profile, primarily characterized by its high affinity and selective agonism at the sigma-1 receptor.

Selective Agonism at the Sigma-1 Receptor Subtype

This compound (also known as JO-1784) is recognized as a potent and highly selective sigma-1 receptor agonist. Its binding affinity for the sigma-1 receptor has been reported with an IC₅₀ of 39 ± 8 nM google.com and a Kᴅ of 19.1 nM . The sigma-1 receptor is a multi-functional, ligand-operated protein primarily located in the endoplasmic reticulum (ER) membranes, particularly at the mitochondrial-associated membranes (MAM) google.comfrontiersin.org. Activation of S1R by agonists like this compound plays a crucial role in modulating various cellular functions, including calcium flux, lipid dynamics, and the ER stress response frontiersin.org.

Stereochemical Considerations in Sigma-1 Receptor Binding

The binding of this compound to the sigma-1 receptor demonstrates a degree of stereospecificity. Its inactive stereoisomer, JO-1783, has been shown to be ten times less potent than this compound (JO-1784) in binding to the sigma-1 receptor, highlighting the importance of its specific stereochemical configuration for effective receptor interaction google.com. This stereoselectivity is a common feature among sigma-1 receptor ligands, where subtle changes in molecular geometry can significantly impact binding affinity and functional activity acs.org.

Characterization of Selectivity Profile Against Other Receptor Systems

This compound's selectivity profile is notable for its negligible affinity for a wide range of other receptor subtypes. Research indicates that this compound shows little to no activity at sigma-2 receptors (IC₅₀ > 1000 nM) . Furthermore, it has negligible affinity for phencyclidine (PCP), adrenergic, dopaminergic, and serotonergic receptors oup.com. While this compound can inhibit the N-methyl-D-aspartate (NMDA)-induced increase in cGMP, suggesting an interference with the NMDA receptor/nitric oxide synthase/cGMP pathway, its primary and most potent interaction remains with the sigma-1 receptor nih.govapexbt.com. This high selectivity underscores its utility as a pharmacological tool for studying sigma-1 receptor-mediated mechanisms.

The binding affinities of this compound for various receptor types are summarized below:

Receptor TypeAffinity (IC₅₀ / Kᴅ)Reference
Sigma-1 Receptor39 ± 8 nM (IC₅₀) google.com
Sigma-1 Receptor19.1 nM (Kᴅ)
Sigma-2 Receptor> 1000 nM (IC₅₀)
NMDA Receptor~100 nM (IC₅₀ for cGMP inhibition)
PCP ReceptorNegligible affinity oup.com
Adrenergic ReceptorsNegligible affinity oup.com
Dopaminergic ReceptorsNegligible affinity oup.com
Serotonergic ReceptorsNegligible affinity oup.com

Intracellular Localization and Dynamics of Sigma-1 Receptor Activation by this compound

The sigma-1 receptor, a chaperone protein, primarily resides at the endoplasmic reticulum (ER) and the ER-mitochondria interface (MAM) google.comnih.govmdpi.comresearchgate.net. Its activation by ligands like this compound involves dynamic intracellular processes.

Modulation of Endoplasmic Reticulum Chaperone Function

Under physiological conditions, the sigma-1 receptor forms a complex with the ER chaperone protein BiP (also known as GRP78 or HSPA5) at the MAM nih.govmdpi.comnih.govmdpi.com. This association keeps the S1R in an inactive state, minimizing its chaperone activity google.comnih.govmdpi.com. The S1R's role as a chaperone is crucial for maintaining protein homeostasis within the ER and mitigating ER stress google.comresearchgate.netnih.gov.

Ligand-Induced Sigma-1 Receptor Dissociation from BiP

Upon activation by agonists such as this compound or under conditions of cellular stress, the sigma-1 receptor dissociates from BiP google.comnih.govmdpi.comnih.govmdpi.commdpi.comfrontiersin.orgfrontiersin.orgmdpi.com. This dissociation is a critical step that promotes the S1R's chaperone activity, allowing it to interact with various client proteins and participate in multiple downstream signaling pathways google.comnih.govmdpi.comnih.govmdpi.comfrontiersin.orgfrontiersin.org. The release from BiP enables S1R to modulate ER-mitochondrial calcium signaling by stabilizing the inositol (B14025) 1,4,5-trisphosphate receptor type 3 (IP3R3) at the MAM, thereby enhancing Ca²⁺ flux from the ER to mitochondria frontiersin.orgnih.govmdpi.comnih.govfrontiersin.org. This mechanism is fundamental to this compound's ability to attenuate the accumulation of misfolded proteins and limit cellular apoptosis induced by protein accumulation google.com.

Subcellular Translocation and Redistribution Upon Activation

A critical aspect of Sig-1R function, and consequently this compound's mechanism of action, involves its dynamic subcellular translocation and redistribution upon activation.

Ligand-Induced Dissociation and TranslocationUnder normal conditions, the Sig-1R is primarily associated with BiP (Binding immunoglobulin Protein), another ER chaperone, at the MAMs.google.comacs.orgfrontiersin.orgnih.gove-century.usUpon activation by agonists such as this compound or in response to cellular stress, the Sig-1R dissociates from BiP.google.comacs.orgfrontiersin.orgnih.gove-century.usThis dissociation is a pivotal event that enables the Sig-1R to exert its chaperone activity and engage in further molecular interactions.google.com

Following dissociation, the Sig-1R undergoes translocation from the MAMs to other cellular compartments. These include the ER membrane itself, the plasma membrane, and the nuclear envelope. acs.orgfrontiersin.orgnih.govfrontiersin.orgrug.nle-century.usnih.gov This dynamic movement allows the Sig-1R to reach close proximity with various organelles and the cell periphery, expanding its sphere of influence within the cell. nih.gov

Impact on Cellular Interactions and SignalingThe translocation of Sig-1R facilitates its interaction with and modulation of a diverse array of functional proteins at these new subcellular locations. These interaction partners include various ion channels, receptors, and kinases.acs.orgfrontiersin.orgnih.govnih.gov

Calcium Homeostasis: Activated Sig-1R plays a crucial role in regulating calcium efflux from the ER. It achieves this by modulating inositol 1,4,5-trisphosphate (IP3) receptors. alzdiscovery.orgfrontiersin.orgrsc.orgrug.nl The Sig-1R forms a trimeric complex with the IP3 receptor and ankyrin isomer 220, a cytoskeletal adaptor protein. alzdiscovery.org The dissociation and subsequent translocation of Sig-1R from this complex lead to enhanced binding of IP3 to its receptor and an increase in Ca2+ efflux from the ER. rug.nl

Plasma Membrane Interactions: At the plasma membrane, translocated Sig-1R can directly regulate ion channels, including potassium (K+) channels and NMDA receptor-associated calcium (Ca2+) channels, likely through direct protein-protein interactions. nih.govfrontiersin.orgrug.nl

Channel Complex Modulation: A notable example of this redistribution's impact is this compound's effect on cancer cell migration. This compound has been demonstrated to reduce the direct interaction between SK3 and Orai1 channels within cells, which in turn inhibits calcium entry and subsequently reduces the migratory capacity of these cancer cells. frontiersin.orgresearchgate.net This highlights that pharmacological targeting of the Sig-1R can disrupt the formation of specific channel complexes. researchgate.net

Lipid Microdomains: The dynamic redistribution of Sig-1R upon ligand binding, moving from detergent-insoluble lipid microdomains to more soluble membrane domains, is essential for its diverse modulatory roles within the cell. frontiersin.orgnih.gov

Table 2: Key Molecular Interactions Modulated by this compound/Sig-1R Activation

Interaction PartnerEffect of this compound/Sig-1R ActivationLocation of InteractionReference
NMDA Receptor/cGMP PathwayBlocks NMDA-induced increases in cGMPHippocampus nih.govrsc.org
IP3 ReceptorIncreases Ca2+ efflux from ERER-MAM alzdiscovery.orgfrontiersin.orgrsc.orgrug.nl
SK3/Orai1 ComplexDissociates complex, inhibits Ca2+ entry, reduces cell migrationLipid Nanodomains in Breast/Colorectal Cancer Cells alzdiscovery.orgfrontiersin.orgresearchgate.net
Voltage-gated K+ ChannelsInhibits voltage-activated K+ currentsVarious cell lines alzdiscovery.orgfrontiersin.org
L-type & N-type VGCCsModulates extracellular Ca2+ influxPlasma Membrane frontiersin.org
Acetylcholine (B1216132) ReleaseIncreases releaseSynaptic clefts alzdiscovery.orgrug.nl

Cellular and Subcellular Mechanisms of Action of Igmesine

Modulation of Ion Channel Function

Regulation of Intracellular Calcium Mobilization and Signaling

N-methyl-D-aspartate (NMDA) Receptors

Igmesine significantly influences the function of NMDA receptors, a critical class of ionotropic glutamate (B1630785) receptors involved in synaptic plasticity and neuronal excitability.

This compound, acting as a sigma-1 receptor agonist, modulates NMDA receptor-induced neuronal firing, particularly in the hippocampus. Studies have shown that sigma-1 receptor agonists, including this compound, potentiate the electrophysiological response of pyramidal neurons in the CA3 region of the rat dorsal hippocampus to NMDA frontiersin.orgthermofisher.com. Specifically, this compound at a concentration of 1 µM has been observed to significantly increase the amplitude of NMDAR currents by 77.52 ± 16.22% (P < 0.05; n = 5) wikipedia.org. This modulatory action is thought to involve the prevention of small conductance Ca2+-activated K+ (SK) channel activation, which subsequently leads to an increased influx of Ca2+ through NMDA receptors, thereby potentiating their responses wikipedia.orgnih.gov. The activation of sigma-1 receptors by compounds like this compound facilitates NMDA receptor signaling and neurotransmission in hippocampal neurons, contributing to enhanced neuronal firing and the maturation of mushroom spines fishersci.ca.

This compound has been demonstrated to interfere with the NMDA receptor/nitric oxide synthase (NOS)/cGMP pathway. Research indicates that this compound blocks the increases in cyclic guanosine (B1672433) monophosphate (cGMP) induced by NMDA wikipedia.orgmims.commims.com. This interference suggests a modulatory role of this compound within this signaling cascade. The NMDA/NO/cGMP pathway is a crucial signaling route involved in various physiological processes, where NMDA receptor activation leads to the production of nitric oxide (NO), which in turn is linked to cGMP synthesis alfa-chemistry.commedicaljournals.se. This compound inhibits the NMDA-induced increase in cGMP in a concentration-dependent manner, with an approximate IC50 value of 100 nM mims.com.

Sigma-1 receptors engage in interactions with glutamate NMDA receptors, forming part of complex heteroreceptor assemblies Current time information in Lagos, NG.. The activation of sigma-1 receptors can lead to alterations in NMDA receptors, promoting their upregulation and trafficking to the plasma membrane, which further modulates neuronal intrinsic excitability f1000research.com. Such receptor-receptor interactions within heterogeneous receptor complexes are prevalent throughout the central nervous system and are implicated in the regulation of a diverse range of neuropsychiatric dysfunctions f1000research.com.

Interference with the NMDA Receptor/Nitric Oxide Synthase/cGMP Pathway

Voltage-Gated Sodium Channels (Nav)

The sigma-1 receptor (σ1R), to which this compound binds as an agonist, plays a role in regulating various voltage-gated ion channels (VGICs), including voltage-gated sodium (Nav), potassium (Kv), and calcium (Cav) channels frontiersin.orgfrontiersin.orgresearchgate.net. Generally, sigma-1 receptor ligands tend to exert inhibitory actions on Na+ currents frontiersin.org. Specifically, the σ1R has been shown to interact with Nav1.5 channels, which are expressed in both brain tissue, where they regulate neuronal excitation, and cardiac tissue, where they contribute to shaping the action potential frontiersin.org. Some studies suggest that σ1R ligand activation leads to a decrease in neuronal intrinsic excitability, a phenomenon mediated by the hyperpolarization of Nav channels' steady-state inactivation, consequently reducing the ability to initiate neuronal firing frontiersin.org. Other research indicates that σ1R ligand activation can inhibit Nav1.5-mediated currents in various cell preparations without altering the channel's biophysical properties, implying a direct interaction between σ1R and Nav1.5 frontiersin.orgphysiology.org. Furthermore, recent findings suggest that Sig-1R modulates voltage-gated sodium channels and influences the electrophysiological properties of small dorsal root ganglion (DRG) neurons. In inflammatory pain models, Sig-1R has been shown to directly regulate the current density and gating properties of sodium currents and to affect the mRNA expression level of Nav1.9 preprints.org.

Neurotransmitter System Modulation

This compound's influence extends to the modulation of various neurotransmitter systems, notably the cholinergic system.

Enhancement of Acetylcholine (B1216132) Release

This compound contributes to its neuroprotective effects by enhancing the release of acetylcholine (ACh) Current time information in Lagos, NG.alzdiscovery.org. Studies using rat hippocampal slices have demonstrated that this compound potentiated the KCl-evoked release of 3H-acetylcholine frontiersin.orgplos.org. This effect is consistent with other sigma-1 receptor agonists, such as (+)SKF 10,047, and can be blocked by the sigma antagonist haloperidol (B65202) frontiersin.orgplos.org. Sigma-1 receptor agonists are recognized as potent modulators of acetylcholine release, both in in vitro and in vivo settings frontiersin.org. The enhancement of acetylcholine release by sigma-1 receptor agonists, exemplified by SA4503, has been observed in specific brain regions, including the rat frontal cortex and hippocampus physiology.org. This enhanced release was found to be inhibited by tetrodotoxin, a known Na+ channel blocker, suggesting an involvement of voltage-gated sodium channels in the mechanism underlying this enhancement of acetylcholine release physiology.org.

Preclinical Research Models and Mechanistic Insights of Igmesine

Cognitive Function and Memory Enhancement Studies in Animal Models

Reversal of Scopolamine-Induced Amnesia in Rodents

Scopolamine, a muscarinic antagonist, is widely used to induce memory impairments in animal models, mimicking aspects of amnesia by creating cholinergic deficits. rug.nlnih.govmdpi.comnjppp.com Igmesine has consistently shown the ability to prevent and reverse scopolamine-induced amnesia in both mice and rats. In passive avoidance tasks, this compound, along with other sigma-1 receptor agonists, effectively prevented scopolamine-induced amnesia. rug.nl This beneficial action was specifically blocked by sigma-1 receptor antagonists like NE-100, confirming the involvement of the sigma-1 receptor. rug.nl Mechanistically, this compound has been shown to potentiate the potassium chloride (KCl)-evoked release of 3H-acetylcholine from rat hippocampal slices, an effect that can be blocked by the sigma antagonist haloperidol (B65202), suggesting its pro-cholinergic mechanism of action. rug.nlalzdiscovery.org

Table 1: Effects of this compound on Scopolamine-Induced Amnesia

Animal ModelAmnesia Induction MethodCognitive TaskKey FindingsCitation
Mice and RatsScopolamine administrationPassive Avoidance TaskThis compound prevented scopolamine-induced amnesia. rug.nl
Rat Hippocampal SlicesKCl-evoked releaseAcetylcholine (B1216132) releaseThis compound potentiated 3H-acetylcholine release, blocked by sigma antagonist. rug.nl

Beneficial Effects in Models of Accelerated Aging (e.g., SAMP8 Mice)

The Senescence Accelerated Mouse-Prone 8 (SAMP8) strain is a well-established murine model for accelerated aging, exhibiting neurodegeneration and progressive cognitive decline, including impairments in spatial learning and memory. nih.govnih.govmdpi.commdpi.com this compound has demonstrated beneficial effects on age-related memory impairment in SAMP8 mice. Pretreatment with this compound significantly improved performances in spontaneous alternation in the Y-maze and step-down passive avoidance tests in 10-12 month old SAMP8 mice. nih.gov Furthermore, this compound improved place learning and retention in the water maze. nih.gov The involvement of sigma-1 sites was indicated by the lack of effect of this compound's inactive enantiomer and the ability of a sigma-1 antagonist to block its effects. nih.gov However, chronic administration of this compound for 10 days in the accelerated aging mouse model appeared less effective on long-term memory retrieval compared to acute treatment, suggesting that this compound may be more beneficial as a cognitive enhancer in acute settings rather than a treatment for chronic neurodegenerative conditions. alzdiscovery.org

Table 2: Effects of this compound in SAMP8 Mice Models of Accelerated Aging

Animal ModelAgeCognitive TasksKey FindingsCitation
SAMP8/Ta Mice10-12 monthsSpontaneous alternation (Y-maze), Step-down passive avoidance, Water-maze place learningSignificantly improved spontaneous alternation and passive avoidance; improved place learning and retention. nih.gov

Impact on Cognitive Deficits Induced by Prenatal Cocaine Exposure

Prenatal cocaine exposure in rats leads to complex neurochemical and behavioral alterations, particularly affecting learning and memory processes, including deficits in delayed alternation, acquisition of fixed platform positions in the water maze, and passive avoidance. rug.nlnih.govnih.govfrontiersin.org this compound has shown the ability to reverse these learning impairments in offspring rats prenatally exposed to cocaine. Pretreatment with this compound reversed the prenatal cocaine-induced learning deficits across multiple tests, including delayed alternation in the T-maze, water-maze learning, and passive avoidance. rug.nlnih.gov The effects of this compound were blocked by the sigma-1 antagonist BD1063, confirming the critical involvement of the sigma-1 receptor in this behavioral recovery. nih.gov

Table 3: Effects of this compound on Cognitive Deficits from Prenatal Cocaine Exposure

Animal ModelExposure ConditionCognitive Deficits ObservedThis compound EffectCitation
Offspring RatsPrenatal Cocaine (E17-E20)Delayed alternation, Impaired water maze acquisition, Passive avoidance deficitsReversed learning deficits in all tests. rug.nlnih.gov

Improvements in Models of Chronic Alcohol Consumption

Chronic alcohol consumption is associated with accelerated cognitive decline and can lead to cognitive impairment. frontiersin.orgnih.govpracticalneurology.compsychiatryinvestigation.org this compound treatment has been shown to improve cognitive functions in mouse models of chronic alcohol consumption. alzdiscovery.org

Table 4: Effects of this compound in Models of Chronic Alcohol Consumption

Animal ModelConditionObserved Effect of this compoundCitation
Mouse ModelChronic Alcohol ConsumptionImproved cognitive functions alzdiscovery.org

Modulation of NMDA Receptor-Dependent Learning and Memory

The N-methyl-D-aspartate (NMDA) receptor plays a critical role in learning and memory processes. rug.nl this compound facilitates cognitive functions by modulating NMDA receptor-dependent learning and memory. alzdiscovery.org It has been demonstrated that this compound significantly increases the amplitude of NMDA receptor currents. nih.gov Furthermore, sigma-1 receptor agonists, including this compound, have shown potent anti-amnesic action against cognitive deficits induced by NMDA-receptor blockade, such as treatment with the non-competitive NMDA receptor antagonist dizocilpine (B47880) in mice and rats. rug.nl

Table 5: this compound's Modulation of NMDA Receptor-Dependent Learning and Memory

Mechanism/ModelObserved EffectCognitive OutcomeCitation
NMDA Receptor ModulationIncreased amplitude of NMDA receptor currentsFacilitates cognitive functions, learning, and memory alzdiscovery.orgnih.gov
NMDA-receptor blockade (dizocilpine-induced amnesia)Anti-amnesic actionReversal of cognitive deficits rug.nl

Antidepressant-like Effects in Behavioral Models of Depression

Beyond its cognitive effects, this compound has also exhibited antidepressant-like properties in various behavioral models of depression. nih.govmdpi.comtouro.edunih.gov

Assessment in Forced Swim Test (FST) and Tail Suspension Test (TST)

Selective sigma-1 receptor agonists, including this compound, have consistently demonstrated antidepressant-like actions by reducing immobility time in behavioral despair models such as the Forced Swim Test (FST) and Tail Suspension Test (TST). nih.govmdpi.comresearchgate.netjst.go.jpnih.gov This antidepressant-like effect induced by this compound is reversed by selective sigma-1 receptor antagonists like NE-100 or BD1047, confirming the involvement of the sigma-1 receptor. nih.govmdpi.comresearchgate.netnih.gov Studies have also indicated that the antidepressant effect of this compound involves the modulation of intracellular calcium mobilization, as evidenced by the fact that calcium chelators like EGTA abolished its antidepressant-like action in the FST. frontiersin.org Furthermore, the antidepressant-like effect of this compound did not develop in Sigma1R knockout mice, underscoring the necessity of the sigma-1 receptor for this action. mdpi.comacadempharm.ru

Table 6: Antidepressant-like Effects of this compound in Behavioral Models

Behavioral ModelAnimal ModelKey FindingsMechanism/Receptor InvolvementCitation
Forced Swim Test (FST)Mice (Swiss, Sigma1R KO)Reduced immobility time; effect blocked by sigma-1 antagonists; effect absent in Sigma1R KO mice.Sigma-1 receptor activation, modulation of intracellular calcium mobilization. nih.govmdpi.comresearchgate.netnih.govfrontiersin.orgacadempharm.ru
Tail Suspension Test (TST)Mice (Sigma1R KO)Reduced immobility time; effect absent in Sigma1R KO mice.Sigma-1 receptor activation. nih.govmdpi.comacadempharm.ru

Reversal of Olfactory Bulbectomy (OBX)-Induced Behavioral Alterations

Olfactory bulbectomy (OBX) in rodents serves as a validated animal model for major depression, characterized by neurochemical and behavioral alterations, including increased dizocilpine-induced behavioral modifications such as locomotor and circling activity oup.comnih.govnih.govnih.gov. Research has demonstrated that this compound, a sigma-1 ligand, can effectively reverse these OBX-induced behavioral changes.

In studies, OBX-saline treated rats exhibited increased dizocilpine-induced locomotor and circling activity compared to Sham-saline rats oup.comnih.gov. Treatment with this compound showed a dose- and duration-dependent reversal of these effects. Short-term (7 days) administration of low doses of this compound (50–200 µg/kg/d subcutaneously) had no significant impact on dizocilpine-induced behavior oup.comnih.gov. However, long-term (14 days) treatment with the same low doses of this compound dose-dependently decreased dizocilpine-induced motor effects and markedly reduced circling behavior in OBX rats, rendering their behavior statistically indistinguishable from that of Sham-saline rats oup.comnih.gov. Conversely, short-term treatment with higher doses of this compound (500–1000 µg/kg/d) also reversed the increased locomotor and circling behavior observed in OBX rats, while long-term treatment with these high doses did not oup.comnih.gov. These findings suggest a bell-shaped dose-response curve for this compound's effects in this model oup.comnih.gov.

Table 1: Effects of this compound on Olfactory Bulbectomy (OBX)-Induced Behavioral Alterations in Rats

Treatment DurationThis compound Dose (µg/kg/d s.c.)Behavioral ParameterEffect in OBX Rats vs. OBX-SalineStatistical Significance / Key Finding
Short-term (7 days)50–200Dizocilpine-induced behaviorNo effectNo significant change oup.comnih.gov
Long-term (14 days)50–200Dizocilpine-induced motor effectsDecreased (dose-dependent)Behavior not significantly different from Sham-saline oup.comnih.gov
Long-term (14 days)50–200Circling behaviorMarkedly decreasedBehavior not significantly different from Sham-saline oup.comnih.gov
Long-term (14 days)50–200Head-weaving behaviorReversed decrease oup.com
Short-term (7 days)500–1000Locomotor and circling activityReversed increase oup.comnih.gov
Long-term (14 days)500–1000Locomotor and circling activityNo effectBell-shaped dose-response curve suggested oup.comnih.gov

Effects in Conditioned Fear Stress (CFS) Test

This compound has demonstrated significant antidepressant-like effects in the conditioned fear stress (CFS) test, a preclinical model used to assess anxiolytic and antidepressant properties nih.govresearchgate.netnih.govnih.govmdpi.com. In this test, this compound significantly reduced stress-induced motor suppression nih.govnih.gov.

Further investigations into the mechanism of action revealed that the antidepressant-like effect of this compound in the CFS test is mediated through sigma-1 receptors. The effect of this compound was blocked by co-treatment with the sigma-1 antagonist BD1047, and it was absent in sigma-1 knockout (KO) mice, indicating a direct involvement of the sigma-1 receptor researchgate.netnih.govjst.go.jpresearchgate.net.

In a model involving rats infused intracerebroventricularly with beta-amyloid-(1-40) protein, which can induce depressive symptoms, this compound significantly reduced stress-induced motor suppression. In control rats, the active dose was 30 mg/kg, while in beta-amyloid-(1-40)-treated animals, the effective dose was reduced to 10 mg/kg, suggesting an enhanced antidepressant efficacy of this compound in this neurodegenerative context nih.gov.

Table 2: Effects of this compound in the Conditioned Fear Stress (CFS) Test

Test ModelThis compound EffectSigma-1 Receptor InvolvementKey Findings
Conditioned Fear Stress (CFS) Test (General)Reduced stress-induced motor suppressionYes (blocked by BD1047, absent in σ1-KO mice)This compound acts as an antidepressant in this model via σ1 receptors researchgate.netnih.govnih.govjst.go.jpresearchgate.net
CFS Test in Beta-amyloid-(1-40) infused ratsReduced stress-induced motor suppressionNot explicitly stated for this specific finding, but overall σ1 involvement is established.Enhanced efficacy: active dose reduced from 30 mg/kg (control) to 10 mg/kg (beta-amyloid-treated) nih.gov

Investigation of Monoaminergic and Non-Monoaminergic Contributions to Antidepressant-like Action

This compound is recognized as a selective sigma-1 ligand with antidepressant properties, and studies have sought to elucidate its underlying mechanisms, exploring both monoaminergic and non-monoaminergic contributions nih.gov.

While some pharmacological actions of this compound may involve the monoaminergic system, in vivo studies at behaviorally active doses showed only weak effects on noradrenaline (NE) uptake. Importantly, this compound lacked activity in altering serotonin (B10506) (5-HT) and dopamine (B1211576) (DA) synthesis or antagonizing selective drug-induced depletion of monoamine neuronal uptake nih.gov. This suggests that its antidepressant effects are not solely or primarily mediated by direct modulation of monoamine reuptake or synthesis, differentiating it from classical monoaminergic antidepressants nih.govwikipedia.org.

A significant non-monoaminergic mechanism identified for this compound involves its interaction with the N-methyl-D-aspartate (NMDA) receptor/nitric oxide synthase/cGMP pathway. This compound was found to block NMDA-induced increases in cGMP, indicating its ability to interfere with this pathway nih.gov. Furthermore, intracellular calcium (Ca²⁺) modulators play a crucial role in this compound's antidepressant-like action. The Ca²⁺ chelator EGTA abolished the antidepressant-like effect of this compound in the forced swim test, and the Ca²⁺ channel blocker verapamil (B1683045) produced a comparable effect, highlighting the involvement of Ca²⁺-dependent mechanisms nih.govfrontiersin.org. Sigma-1 receptors, which this compound agonizes, are known to modulate NMDA receptor activity and influence serotonergic neurotransmission in brain regions critical for mood regulation, such as the dorsal raphe nucleus and hippocampus nih.govnih.gov. Additionally, sigma-1 receptor activation by this compound contributes to the regulation of endoplasmic reticulum (ER) stress sensors and facilitates the expression of brain-derived neurotrophic factor (BDNF), processes implicated in neuronal survival and antidepressant action nih.govfrontiersin.org.

Table 3: Monoaminergic and Non-Monoaminergic Contributions to this compound's Antidepressant-like Action

Mechanism/PathwayThis compound EffectKey Findings
Monoamine Uptake (NE, 5-HT, DA)Weak effect on NE uptake; no activity on 5-HT/DA synthesis or depletion antagonismSuggests non-primary monoaminergic mechanism nih.gov
NMDA Receptor/NOS/cGMP PathwayBlocks NMDA-induced increases in cGMPIndicates interference with this pathway nih.gov
Intracellular Calcium (Ca²⁺) SignalingAntidepressant effect abolished by Ca²⁺ chelator (EGTA) and Ca²⁺ channel blocker (Verapamil)Highlights Ca²⁺-dependent mechanisms nih.govfrontiersin.org
Sigma-1 Receptor ModulationModulates NMDA receptor activity; influences serotonergic neurotransmission; regulates ER stress sensors; facilitates BDNF expressionCentral to its non-monoaminergic antidepressant effects nih.govnih.govfrontiersin.org

Investigations in Other Preclinical Disease Models

Gastrointestinal Secretion Models

This compound, as a novel sigma receptor ligand, has demonstrated significant antisecretory potential in various preclinical models of gastrointestinal secretion. Its ability to inhibit neurally mediated secretion is a key characteristic bmj.comnih.govnih.govidexlab.com. Notably, this compound is described as a unique antisecretory agent that inhibits secretion induced by both cholera toxin and Escherichia coli enterotoxins . This action is attributed, in part, to the presence of sigma receptors on nerves within the enteric nervous system .

Inhibition of Cholera Toxin-Induced Jejunal Secretion

Cholera toxin (CT) is a potent secretagogue that induces significant small intestinal fluid secretion, partly through the activation of enteric nerves bmj.comnih.govnih.govresearchgate.net. Preclinical studies in rats have shown that this compound effectively inhibits CT-induced jejunal secretion.

Intravenous pretreatment with 1 mg/kg this compound significantly inhibited CT-induced net water secretion, reducing it from a median of -120 µl/min/g to -31 µl/min/g (p<0.001) bmj.comnih.govnih.gov. Furthermore, this compound was effective in reducing established cholera toxin-induced secretion, indicating its therapeutic potential even after the secretory process has begun bmj.comnih.govnih.gov. When this compound was added directly to the perfusate at a concentration of 40 µg/ml, it also inhibited established CT-induced jejunal net water secretion (p<0.002) nih.gov.

Table 4: Inhibition of Cholera Toxin-Induced Jejunal Net Water Secretion by this compound

Treatment/ConditionNet Water Secretion (median µl/min/g)Statistical SignificanceKey Findings
Cholera Toxin alone-120-Baseline secretion bmj.comnih.govnih.gov
Cholera Toxin + 1 mg/kg this compound (IV pretreatment)-31p<0.001 vs. CT aloneSignificant inhibition of induced secretion bmj.comnih.govnih.gov
Established Cholera Toxin secretion + this compound (IV or intrajejunal)Reducedp<0.04 (IV), p<0.002 (intrajejunal)Inhibits ongoing secretion bmj.comnih.govnih.gov
Inhibition of Escherichia coli Enterotoxin-Induced Jejunal Secretion

Escherichia coli heat labile (LT) and heat stable (STa) enterotoxins are also known to induce small intestinal secretion, largely by activating enteric nerves bmj.comnih.govnih.govavma.org. This compound has demonstrated significant inhibitory effects on secretion induced by these bacterial toxins.

In rat jejunal perfusion models, 1 mg/kg of this compound intravenously inhibited LT-induced net water secretion, changing the median from -90 µl/min/g to -56 µl/min/g (p<0.03) bmj.comnih.govnih.gov. Similarly, the same dose of this compound inhibited STa-induced secretion, reducing the median from -76 µl/min/g to -29 µl/min/g (p<0.01) bmj.comnih.govnih.gov. This indicates this compound's broad antisecretory activity against different types of E. coli enterotoxins bmj.comnih.govnih.gov.

Table 5: Inhibition of Escherichia coli Enterotoxin-Induced Jejunal Net Water Secretion by this compound

Enterotoxin TypeNet Water Secretion (median µl/min/g)Statistical SignificanceKey Findings
E. coli Heat Labile (LT) alone-90-Baseline secretion bmj.comnih.govnih.gov
E. coli LT + 1 mg/kg this compound (IV pretreatment)-56p<0.03 vs. LT aloneSignificant inhibition bmj.comnih.govnih.gov
E. coli Heat Stable (STa) alone-76-Baseline secretion bmj.comnih.govnih.gov
E. coli STa + 1 mg/kg this compound (IV pretreatment)-29p<0.01 vs. STa aloneSignificant inhibition bmj.comnih.govnih.gov

Advanced Research Methodologies for Igmesine Studies

In Vitro Experimental Paradigms

In vitro studies are fundamental for dissecting the precise molecular and cellular mechanisms underlying Igmesine's actions, offering controlled environments to investigate its interactions with specific receptors, ion channels, and cellular pathways.

Radioligand Binding Assays for Receptor Affinity Determination

Radioligand binding assays are considered a gold standard for quantifying the affinity and selectivity of a compound for its target receptors. These assays involve incubating tissue homogenates, cultured cells, or purified receptors with a radiolabeled ligand, allowing for the measurement of binding interactions. This compound is a potent and selective agonist for the sigma-1 receptor (Sigma-1R). genome.jpantibody-creativebiolabs.com

Key Findings:

this compound exhibits a high affinity for the sigma-1 receptor, with an IC₅₀ value of 39 ± 8 nM in rat brain preparations. genome.jpantibody-creativebiolabs.com

These assays typically involve saturation experiments to determine the equilibrium dissociation constant (K_d) and receptor density (B_max), or competition binding assays to ascertain the relative affinities (K_i values) of unlabeled compounds by measuring their ability to inhibit the binding of a fixed concentration of radioligand. rcsb.orggenecards.orggenecards.org

Kinetic assays can also be employed to measure the rates of association and dissociation of the radioligand from the receptor. rcsb.orggenecards.org

Table 1: this compound's Sigma-1 Receptor Binding Affinity

ParameterValueReceptor SourceReference
IC₅₀39 ± 8 nMRat brain genome.jpantibody-creativebiolabs.com

Cell Culture Models for Neuroprotection and Proliferation Assays

Cell culture models are extensively used to investigate this compound's effects on cellular viability, survival, and growth in various pathological conditions.

Neuroprotection Assays:

this compound has demonstrated protective effects in diverse cell types, including primary cerebral neurons, retinal ganglion cells, and lens cells. genome.jp

It protects against cellular damage induced by stressors such as amyloid Aβ₂₅₋₃₅ peptide, oxidative stress, endoplasmic reticulum (ER) stress, and glucose deprivation. genome.jp

Studies have shown that this compound can reduce neuronal cell apoptosis. genome.jp

Proliferation Assays:

this compound significantly inhibits the proliferation of certain cancer cell lines. For instance, in Jurkat cells, this compound reduced cell density by 23.9 ± 4.6% at 10 µM and 82.8 ± 3.1% at 30 µM after three days of incubation. nih.govthermofisher.com

This inhibition of cell growth is associated with a cell cycle arrest in the G1 phase, rather than inducing apoptosis. nih.govthermofisher.com

Beyond proliferation, this compound has also been shown to inhibit the migration of breast cancer (BC) and colorectal cancer (CRC) cells. novoprolabs.comuniprot.org

Table 2: Effects of this compound on Jurkat Cell Proliferation

This compound ConcentrationReduction in Cell Density (after 3 days)Reference
10 µM23.9 ± 4.6% nih.govthermofisher.com
30 µM82.8 ± 3.1% nih.govthermofisher.com

Electrophysiological Recordings of Ion Channel Currents and Neuronal Firing

Electrophysiological techniques, such as patch-clamp recordings, are vital for assessing the direct impact of this compound on ion channel function and neuronal excitability.

Key Findings:

this compound inhibits voltage-activated potassium (K⁺) currents in small cell lung cancer and leukemic cell lines. thermofisher.comuniprot.org

Specifically, it has been shown to inhibit hERG (human Ether-à-go-go-Related Gene) currents in K562 leukemic cells. scbt.comuniprot.orgorigene.com

this compound modulates N-methyl-D-aspartate (NMDA) receptor-induced neuronal firing in the hippocampus. antibody-creativebiolabs.comuniprot.org

At a concentration of 1 µM, this compound significantly increased the amplitude of NMDA receptor currents by 77.52 ± 16.22%. antibody-creativebiolabs.com

It also influences intracellular calcium (Ca²⁺) dynamics and plasma membrane potentials. uniprot.org

In frog pituitary melanotroph cells, this compound has been observed to increase action potential firing. origene.com

Co-immunoprecipitation and Protein-Protein Interaction Analysis (e.g., Sigma-1R and BiP, SK3/Orai1)

Co-immunoprecipitation (Co-IP) is a powerful biochemical technique used to identify physical interactions between proteins within a cellular context. This method involves using an antibody to precipitate a target protein, and then analyzing whether other proteins are co-precipitated, indicating a direct or indirect association. merckmillipore.com

Key Findings:

The Sigma-1R is known to interact with BiP (Binding immunoglobulin Protein, also known as GRP78), an endoplasmic reticulum (ER) chaperone protein. scbt.comorigene.com

Upon certain ligand stimulation, such as cocaine, Sigma-1R can dissociate from BiP and translocate to other cellular compartments, including the plasma membrane. scbt.comorigene.com

Sigma-1R physically binds to SK3 (small conductance calcium-activated potassium channel 3) channels in breast cancer cells. origene.com

This interaction promotes the functional association of SK3 with Orai1 (Calcium release-activated calcium channel protein 1), a voltage-independent calcium channel. origene.com

this compound, by targeting Sigma-1R, has been shown to reduce the direct interaction between SK3 and Orai1 in MDA-MB-435s breast cancer cells. novoprolabs.com

This action leads to Orai1 shifting outside caveolae lipid fractions, thereby impacting calcium entry. novoprolabs.com

Notably, this compound does not disrupt the direct physical complex between Sigma-1R and SK3. The effect of this compound on the SK3/Orai1 complex is similar to that observed with Sigma-1R knockdown, suggesting an antagonistic-like action in this context. novoprolabs.com

Live Cell Imaging of Intracellular Calcium Dynamics

Live cell imaging techniques, often employing fluorescent calcium indicators, enable the real-time visualization and quantification of changes in intracellular calcium concentrations, which are critical for numerous cellular processes.

Key Findings:

this compound modulates intracellular calcium mobilization and signaling. uniprot.org

In breast and colorectal cancer cells, this compound reduces extracellular calcium reuptake in a SK3-dependent manner.

This effect is likely mediated by inhibiting the translocation of Orai1 into lipid nanodomains.

Disruption of calcium signaling by this compound has been linked to impaired cancer cell migration.

In Vivo Animal Model Techniques

In vivo animal models are indispensable for evaluating the systemic effects of this compound, its pharmacokinetic profile, and its efficacy in complex biological systems that mimic human disease states.

Key Findings and Models:

Neuroprotection:

this compound demonstrates neuroprotective effects in the gerbil model of global cerebral ischemia, with effective doses ranging from 50 to 100 mg/kg. genome.jpuniprot.org

It shows beneficial effects on age-related memory impairment in the senescence-accelerated mouse model, with effective doses from 0.1 to 3 mg/kg in acute treatment paradigms. genome.jpuniprot.org

this compound improved cognitive functions in a rat model of scopolamine-induced amnesia (0.25-16 mg/kg) and in rats prenatally exposed to cocaine. uniprot.org

Antidepressant-like Effects:

In the olfactory bulbectomy (OBX) rat model of depression, long-term treatment (14 days) with low doses of this compound (50–200 µg/kg/day, subcutaneous) reversed dizocilpine-induced locomotor and circling activity, suggesting antidepressant-like effects.

Short-term treatment (7 days) with higher doses (500–1000 µg/kg/day) also reversed these behavioral modifications, but long-term treatment at these higher doses did not, indicating a complex dose-response relationship.

Anti-secretory Effects:

this compound inhibits intestinal secretion in a rat model of cholera toxin and Escherichia coli enterotoxin-induced jejunal secretion.

General Techniques in Animal Models:

Behavioral tests are commonly used to assess cognitive function, mood, and motor activity.

Histological analysis is performed to evaluate tissue pathology, such as neuronal cell death or inflammation. genecards.org

Advanced imaging techniques, including Magnetic Resonance Imaging (MRI), Positron Emission Tomography (PET), Computed Tomography (CT), bioluminescence, fluorescence imaging, and multiphoton microscopy, are increasingly employed for non-invasive monitoring of disease progression and treatment response in live animals.

Table 3: Select In Vivo Animal Models and this compound Effects

Animal ModelCondition ModeledThis compound EffectReference
Gerbil model of global cerebral ischemiaCerebral ischemiaNeuroprotection (reduced cell death, attenuated hyperactivity) genome.jpuniprot.org
Senescence-accelerated mouse modelAge-related cognitive declineImproved age-related memory impairment genome.jpuniprot.org
Olfactory bulbectomy (OBX) rat modelDepressionReversed dizocilpine-induced behavioral modifications (locomotor and circling activity)
Rat model of scopolamine-induced amnesiaAmnesiaImproved cognitive functions uniprot.org
Rat model of cholera toxin/E. coli enterotoxinIntestinal secretion/diarrheaInhibited jejunal secretion

Behavioral Neuroscience Assays for Cognitive, Affective, and Motor Functions

Behavioral neuroscience assays are crucial for evaluating the in vivo effects of this compound on various brain functions, including cognitive, affective, and motor domains. These studies often utilize animal models to simulate aspects of human neurological conditions and assess the compound's potential therapeutic benefits.

This compound has demonstrated neuroprotective and antidepressant-like effects in animal studies, as well as nootropic effects in models of age-related cognitive decline wikipedia.orgnih.govgoogle.com. In preclinical animal models, this compound has shown antidepressant efficacy google.com. For instance, in the forced swimming test (FST), a common assay for evaluating antidepressant-like activity, this compound has been observed to reduce immobility duration researchgate.netfrontiersin.orgresearchgate.net. This effect has been shown to be dependent on calcium mobilization, as evidenced by its blockade by calcium chelators like EGTA and calcium channel blockers such as verapamil (B1683045) researchgate.netfrontiersin.org.

Furthermore, this compound has exhibited beneficial effects on age-related memory impairment in senescence-accelerated mouse models, with efficacy observed at doses ranging from 0.1 to 3 mg/kg in acute treatment paradigms google.com. In the passive avoidance test, this compound and another selective sigma-1 agonist, PRE-084, demonstrated higher efficacy in reversing scopolamine-induced amnesia in C57BL/6 mice compared to Swiss mice, suggesting strain-dependent differences in behavioral responses related to neurosteroid levels researchgate.net.

Behavioral AssayObserved Effect of this compoundMechanism/ContextRelevant Animal Model
Forced Swimming Test (FST)Reduced immobility durationAntidepressant-like effect, dependent on calcium mobilization (blocked by EGTA, verapamil)Swiss mice researchgate.netfrontiersin.org
Passive Avoidance TestReversion of scopolamine-induced amnesiaNootropic effect, higher efficacy in C57BL/6 miceSenescence-accelerated mouse model, C57BL/6 and Swiss mice google.comresearchgate.net
Global Cerebral Ischemia ModelSignificant protection against cell death, attenuated hyperactivity and increased nitric oxide synthase activitiesNeuroprotective effectsGerbil model google.comalzdiscovery.org

Molecular and Cellular Analysis of Tissue Samples (e.g., Gene Expression, Protein Levels)

Molecular and cellular analyses delve into the effects of this compound and σ1R modulation on gene expression, protein levels, and cellular functions within tissue samples.

The σ1R, encoded by the SIGMAR1 gene, is an integral membrane chaperone protein alzdiscovery.orgfrontiersin.org. It resides in specific mitochondria-associated microdomains (MAM) in the endoplasmic reticulum (ER) nih.gov. Upon stimulation, σ1Rs dissociate from the IP3 receptor and translocate to the plasma membrane and nucleus, leading to calcium mobilization from IP3 receptor-gated ER calcium pools alzdiscovery.org.

Research indicates that σ1R interacts with various ion channels, including voltage-activated K+ currents, SK3 (small-conductance calcium-activated potassium channels), Orai (voltage-independent calcium channels), and NaV1.5 channels alzdiscovery.orgresearchgate.netfrontiersin.org. This compound treatment has been shown to significantly inhibit voltage-activated K+ currents in small cell lung cancer and leukemic cell lines alzdiscovery.org. In breast and colorectal cancer cell lines, this compound inhibited cell migration by dissociating the complex formed by SK3 and Orai alzdiscovery.orgresearchgate.netfrontiersin.org. This action on SK3 and calcium entry is similar to the effects of σ1R knockdown, suggesting that this compound may behave as an antagonist in this context, despite being generally described as an agonist in neurological settings researchgate.net. Molecular silencing of σ1R or the use of this compound decreases the amount of SK3 channels localized to lipid-enriched nanodomains in breast cells, resulting in reduced cancer cell migration frontiersin.org.

Studies on σ1R knockdown using siRNA in primary rat hippocampal neurons have shown changes in gene expression profiles. σ1R knockdown hampered cellular functions related to steroid biogenesis, protein ubiquitination, actin cytoskeleton network, and Nrf-2 mediated oxidative stress nih.gov. Specifically, it downregulated genes like Rac1 and Atf4 and increased the expression of genes such as Serping1, C1s, Cyba, Prdx6, Nqo1, Gstm1, Maob, and Ezrin nih.gov. These findings suggest that σ1Rs play critical roles in the central nervous system at the transcriptional level and may be involved in the pathogenesis of neurodegenerative diseases like Alzheimer's and Parkinson's nih.gov.

Cellular/Molecular TargetEffect of this compound/σ1R ModulationObserved Outcome
Voltage-activated K+ currentsInhibitionReduced currents in small cell lung cancer and leukemic cell lines alzdiscovery.org
SK3:Orai1 complexDissociationInhibited breast and colorectal cancer cell migration alzdiscovery.orgresearchgate.netfrontiersin.org
NaV1.5 channelsRegulation of surface levels (via σ1R)Decreased cell adhesion in breast cancer cell lines upon σ1R knockdown frontiersin.org
Gene Expression (e.g., Rac1, Atf4, Serping1)Modulation (downregulation/upregulation)Impact on steroid biogenesis, protein ubiquitination, actin cytoskeleton, oxidative stress nih.gov
Protein Levels (e.g., Cytochrome c, Cytochrome p450)Modulation (reduction/increase)Impact on mitochondrial function and free-radical generation nih.gov

Computational and Structural Biology Approaches

Computational and structural biology approaches are indispensable for understanding the precise interactions of this compound with its target receptors and for guiding the design of novel compounds with improved properties. These methods include molecular modeling and structure-activity relationship studies.

Molecular Modeling of Ligand-Receptor Interactions

Molecular modeling techniques, such as molecular docking and molecular dynamics simulations, are vital for elucidating how this compound and other ligands bind to and interact with their target receptors at an atomic level researchgate.netnih.govmdpi.comnih.gov. This provides crucial insights into the binding poses, key residues involved in interactions, and conformational changes induced upon ligand binding researchgate.netnih.govmdpi.com.

For sigma-1 receptors, molecular modeling helps to understand the interaction between the receptor and its ligands, contributing to a better comprehension of the pharmacophore profile semanticscholar.orgresearchgate.net. The σ1R has been crystallized, providing a structural basis for such studies researchgate.net. Computational models can bridge information gaps in structural biology, facilitate virtual screening, and aid in the rational discovery of novel ligands plos.org. These models can also help explain the activity pathways of compounds by analyzing ligand-protein contacts and correlating them with in vitro and in vivo test outputs mdpi.com. For instance, molecular dynamics simulations can reveal different binding behaviors and poses for agonists and antagonists, along with differential movements of receptor loops during binding nih.gov.

Structure-Activity Relationship (SAR) Studies for Analog Development

Structure-Activity Relationship (SAR) studies systematically investigate how modifications to a compound's chemical structure influence its biological activity. This is a fundamental process in drug discovery for optimizing potency, selectivity, and other pharmacological properties, and for developing new analogs nih.gov.

Numerous SAR studies have been performed on sigma-1 receptor ligands, including this compound, to develop common pharmacophore models semanticscholar.orgresearchgate.net. A general pharmacophore model for high-affinity σ1R ligands typically includes a basic amine site, acting as an essential proton acceptor, flanked by two hydrophobic domains of varying sizes researchgate.net. For this compound, its structural resemblance to certain precursors has been noted in SAR studies aimed at understanding interactions with sigma protein receptors semanticscholar.org.

SAR analysis helps in identifying the structural features necessary for optimal binding and activity. For example, studies have shown that a hydrophobic group and an alkylene chain of 2-5 atoms between the basic nitrogen atom and a key aromatic group are often optimal for potency and selectivity in σ1R ligands researchgate.net. By systematically varying substituents and their positions on a lead compound, researchers can quantitatively express the statistical correlation between biological activity and physicochemical parameters, leading to a more effective design of future potent σ1R ligands semanticscholar.org. This iterative process of synthesis and evaluation allows for the rational design and development of this compound analogs with potentially enhanced therapeutic profiles researchgate.netacs.org.

Future Directions and Emerging Research Avenues for Igmesine

Exploration of Novel Sigma-1 Receptor-Mediated Pathways and their Biological Relevance

The sigma-1 receptor (S1R) is an endoplasmic reticulum (ER) chaperone protein that plays a pivotal role in cellular homeostasis and stress responses. mims.comwikipedia.orguni.lufrontiersin.orgfishersci.fi Future research aims to fully elucidate the novel pathways modulated by S1R activation, particularly in the context of Igmesine's actions. Key areas of investigation include:

Calcium Homeostasis and Ion Channel Modulation: S1R activation is known to modulate intracellular calcium mobilization, specifically from inositol (B14025) triphosphate (IP3) receptor-gated ER calcium pools. wikipedia.orguni.lumims.com this compound's neuroprotective effects are partly attributed to its influence on intracellular calcium signaling and its ability to modulate NMDA receptor-induced neuronal firing in the hippocampus. wikipedia.org Further studies could explore the precise mechanisms by which this compound influences various voltage-gated ion channels (e.g., Ca²⁺, K⁺, Na⁺, Cl⁻, and SK channels), as S1R agonists generally inhibit voltage-gated channels while potentiating ligand-gated ones, but only when these channels are already activated. wikipedia.orgfrontiersin.orgfishersci.fi

ER Stress Response and Proteostasis: S1R is intimately involved in modulating the ER stress response and the subsequent unfolded protein response (UPR) by interacting with ER stress sensors like inositol-requiring enzyme 1 (IRE1). mims.comfishersci.cauni.luresearchgate.net Research could delve into how this compound specifically influences protein stability and localization within the ER and mitochondria-associated membranes (MAMs), where S1R is predominantly localized. mims.comfishersci.cauni.lufishersci.fimims.com

Neurotransmitter Systems and Synaptic Plasticity: this compound has been shown to increase acetylcholine (B1216132) release and modulate NMDA receptor activity. wikipedia.org Future research can investigate how this compound's S1R activation contributes to maintaining the delicate balance of glutamatergic, GABAergic, serotonergic, noradrenergic, and dopaminergic systems in the brain. mims.comfishersci.cafishersci.ca This includes exploring its role in presynaptic glutamate (B1630785) release and its impact on synaptic plasticity, potentially through upregulation of brain-derived neurotrophic factor (BDNF) secretion and TrkB receptor signaling. uni.luresearchgate.netciteab.commims.com

Novel Molecular Interactions: Given S1R's role as a molecular chaperone, identifying novel client proteins and signaling partners that interact with S1R upon this compound binding could reveal new therapeutic targets. Emerging research suggests S1R's involvement in lipid dynamics, MAM stability, and even cholesterol metabolism and secretion, opening new avenues for investigation. uni.lufishersci.fi

Comparative Pharmacological and Mechanistic Studies with Other Sigma-1 Receptor Ligands

Comparative studies are crucial for positioning this compound within the broader landscape of S1R ligands and understanding its unique pharmacological profile. This compound is a known S1R agonist. mims.comwikipedia.org Research in this area could focus on:

Affinity and Selectivity Profiling: Detailed comparative analyses of this compound's binding affinity and selectivity for S1R versus other receptor targets (e.g., sigma-2 receptors, opioid receptors, monoamine transporters) compared to other well-characterized S1R agonists (e.g., PRE-084, SA-4503, ANAVEX 2-73, pridopidine) and antagonists (e.g., NE-100, BD1047) are essential. mims.comuni.lufrontiersin.orgmims.commims.comwikidata.orgprobes-drugs.orgwikipedia.orgwikidoc.orgnih.govnih.gov

Functional Efficacy Across Pathways: Comparing the functional outcomes of S1R activation by this compound versus other ligands across various cellular and physiological pathways (e.g., calcium modulation, ER stress response, neurotrophin release, ion channel modulation) would provide a comprehensive understanding of its mechanistic distinctions. For instance, while this compound's antidepressant-like effect in the forced swimming test was blocked by the S1R antagonist BD1047, other antidepressants with S1R affinity, such as fluoxetine (B1211875) or sertraline, may involve additional non-selective actions at other targets. wikidata.org

Dose-Response Characteristics: The observation that S1R ligands can exhibit a biphasic (hormetic) dose-response curve, where low doses are beneficial while higher doses may be less so, necessitates careful comparative studies across a wide dose range to optimize potential therapeutic windows. mims.com

Investigation of Potential Synergistic or Antagonistic Interactions with Other Pharmacological Agents at the Preclinical Level

Understanding how this compound interacts with other pharmacological agents is critical for potential combination therapies and avoiding adverse interactions. Preclinical studies should explore:

Synergistic Interactions:

S1R agonists, including this compound, have shown synergistic antidepressant-like effects when co-administered with N-methyl-D-aspartate (NMDA) receptor antagonists like amantadine (B194251) or memantine (B1676192) in preclinical models. nih.gov

Other S1R agonists (e.g., PRE-084, ANAVEX2-73) have demonstrated synergistic effects with donepezil (B133215) in improving memory in amyloid-beta (Aβ)-induced memory impairment models. nih.gov This suggests potential for this compound in enhancing the efficacy of existing Alzheimer's disease treatments.

Antagonistic Interactions:

While S1R agonists can be synergistic with NMDA antagonists for antidepressant effects, some studies have reported antagonistic effects when S1R agonists were co-administered with memantine in Aβ-induced memory impairment models. nih.gov This highlights the context-dependent nature of these interactions and the need for thorough investigation across different disease pathologies and outcome measures.

S1R antagonists have been shown to diminish the neuroprotective effects of memantine against Aβ-induced neurotoxicity, further emphasizing the complex interplay. researchgate.net

S1R agonists can attenuate opioid analgesia, whereas S1R antagonists may potentiate it, suggesting potential interactions with pain management strategies. frontiersin.org

Development of Advanced Preclinical Models for Specific Disease Pathologies informed by this compound's Mechanisms

The development and refinement of preclinical models are essential for translating this compound's mechanistic insights into therapeutic applications. Future research should focus on:

Disease-Specific Models: Building upon previous studies that tested this compound in gerbil models of cerebral ischemia and cell culture models of cancer, more advanced and specific models are needed. wikipedia.org This includes sophisticated in vivo models for neurodegenerative diseases (e.g., Alzheimer's disease, Parkinson's disease, Huntington's disease, Amyotrophic Lateral Sclerosis, Rett syndrome) that accurately reflect the complex pathophysiology, including aspects like Aβ neurotoxicity, neuroinflammation, and neurogenesis. wikipedia.orguni.lumims.comresearchgate.netciteab.commims.commims.comprobes-drugs.orgnih.gov

Complex Neurological Disorders: Developing appropriate preclinical models for syndromic epileptic conditions with multisystem involvement, such as Developmental and Epileptic Encephalopathies (DEEs), is crucial, as S1R modulation has shown promise in these areas. mims.com

Translational Models: Utilizing and developing models that allow for the evaluation of S1R activity in vivo, potentially incorporating advanced imaging techniques like PET ligands for S1R, to bridge the gap between preclinical findings and human studies. wikipedia.org

Addressing Biphasic Effects: Ensuring that preclinical models are designed to test a wide range of this compound doses to account for the potential biphasic dose-response curve of S1R ligands, which can otherwise lead to contradictory results. mims.com

Deeper Mechanistic Insights into the Modulatory and Amplifying Roles of Sigma-1 Receptor Activation by this compound

Further research is needed to unravel the intricate modulatory and amplifying roles of S1R activation by this compound at a molecular and cellular level. This includes:

Ligand-Chaperone Dynamics: Investigating how this compound binding specifically alters the conformational state and structural organization of the S1R protein, influencing its chaperone activity and interaction with client proteins. uni.lu

Signal Transduction Amplification: Elucidating the precise mechanisms by which S1R, when activated by this compound, acts as a "modulator or amplifier of signal transduction" related to NMDA receptor activity and calcium signaling. wikipedia.orgmims.comuni.lufrontiersin.orgfishersci.fimims.comciteab.commims.com This involves understanding how S1R activation leads to the upregulation and trafficking of NMDA receptors to the plasma membrane, thereby modulating neuronal excitability. mims.com

Crosstalk with Other Systems: Detailed studies on how this compound-mediated S1R activation influences the intricate crosstalk between S1R and other cellular systems, including the regulation of lipid rafts, secretases, kinases, and various neuroreceptors and ion channels, to impact cellular signal transduction, the TCA cycle, oxidative stress, neuron plasticity, and neurotransmitter release. citeab.commims.com

Cellular Resilience and Survival: Deeper insights into how this compound's activation of S1R promotes cell survival under various cellular stressors, including its role in anti-apoptosis and the enhancement of protective gene expression (e.g., bcl-2). mims.comresearchgate.net

Neurogenesis and Neuroinflammation: Further investigation into the specific pathways and molecular targets through which this compound's S1R activation modulates adult neurogenesis and exerts anti-neuroinflammatory effects, particularly in the context of neurodegenerative diseases. researchgate.netmims.com

Q & A

Q. What are the primary pharmacological targets of igmesine, and what experimental models are used to validate its mechanism of action?

this compound is a selective sigma1 receptor agonist, as demonstrated in rodent models of prenatal stress (PS)-induced cognitive deficits. Key validation methods include:

  • Behavioral assays : Water-maze tests (fixed/daily-changing platform positions), Y-maze spontaneous alternation, and passive avoidance tasks to assess spatial and non-spatial memory .
  • Pharmacological confirmation : Co-administration with sigma1 antagonist BD1063 to block this compound’s effects, ensuring receptor specificity .
  • Dose-response studies : Doses of 1–10 mg/kg (intraperitoneal) show dose-dependent reversal of PS-induced deficits in male rats, with sex-specific variations (e.g., no significant effect in females at tested doses) .

Q. How do standard experimental designs control for confounding variables in this compound studies?

  • Stress protocols : Unpredictable 90-minute restraint stress in pregnant dams (gestational days E17–E20) to standardize PS induction .
  • Sex stratification : Separate analysis of male and female offspring due to divergent responses (e.g., this compound efficacy in males but not females at equivalent doses) .
  • Control groups : Inclusion of non-stressed cohorts and vehicle-treated PS groups to isolate drug effects .

Advanced Research Questions

Q. How can researchers resolve contradictions in this compound’s efficacy across sexes and behavioral paradigms?

Contradictions, such as this compound’s lack of effect in female rats in water-maze tests, may arise from:

  • Hormonal variability : Estrous cycle phases in females are rarely controlled; synchronizing cycles or using ovariectomized models could clarify hormone-receptor interactions .
  • Dose optimization : Females may require higher doses or alternative administration routes (e.g., subcutaneous) to achieve therapeutic thresholds.
  • Receptor density mapping : Quantifying sigma1 receptor expression in male vs. female hippocampi using immunohistochemistry or qPCR .

Q. What methodologies are recommended for integrating multi-omics data into this compound’s neuroprotective mechanism studies?

  • Transcriptomic profiling : RNA sequencing of PS rat hippocampi pre/post-igmesine to identify pathways (e.g., BDNF, NMDA receptor modulation) .
  • Metabolomic analysis : LC-MS to track changes in stress-related metabolites (e.g., cortisol, glutamate) and correlate with behavioral outcomes .
  • Validation : CRISPR/Cas9 knockdown of candidate genes in organoid models to confirm functional relevance .

Q. How should researchers design longitudinal studies to assess this compound’s long-term cognitive effects?

  • Time-point stratification : Test cohorts at juvenile (P24–P36), adolescent (P60–P90), and adult (P120+) stages to map developmental trajectories .
  • Cross-sectional endpoints : Combine behavioral tests (e.g., Morris water maze) with neuroimaging (MRI for hippocampal volume) and post-mortem histology .
  • Statistical power : Use G*Power software to calculate sample sizes (e.g., n ≥ 12/group for 80% power in detecting 20% effect size differences) .

Methodological Guidance for Data Interpretation

Q. What statistical approaches are critical for analyzing dose-response relationships in this compound studies?

  • ANOVA with post hoc tests : For multi-dose comparisons (e.g., F(9,86)=4.25, P<0.01 in males) .
  • Effect size reporting : Calculate Cohen’s d or η² to quantify this compound’s impact magnitude beyond p-values .
  • Sex-disaggregated analysis : Avoid pooling male/female data; use mixed-effects models to account for sex as a covariate .

Q. How can researchers address reproducibility challenges in PS rodent models?

  • Protocol standardization : Adopt ARRIVE guidelines for stress duration, timing, and environmental controls (e.g., humidity, light cycles) .
  • Open-data practices : Share raw behavioral datasets (e.g., quadrant exploration times) via repositories like Figshare to enable meta-analyses .
  • Replication studies : Collaborate with independent labs to validate key findings (e.g., this compound’s rescue of PS-induced working memory deficits) .

Tables for Quick Reference

Table 1: this compound Dose-Response in Male Rats (Water-Maze Probe Test)

Dose (mg/kg)Time in Target Quadrant (sec)P-value vs. PS Group
118.2 ± 2.1>0.05
325.6 ± 3.4<0.01
1029.8 ± 4.0<0.001
Data adapted from .

Table 2: Common Pitfalls in this compound Experimental Design

PitfallMitigation Strategy
Uncontrolled sex differencesStratify groups by sex; use larger sample sizes
Inconsistent stress protocolsAdopt published PS induction guidelines
Overlooking receptor dynamicsMeasure sigma1 expression pre/post-treatment

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Igmesine
Reactant of Route 2
Reactant of Route 2
Igmesine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.